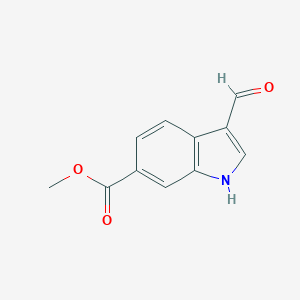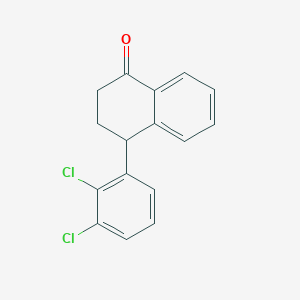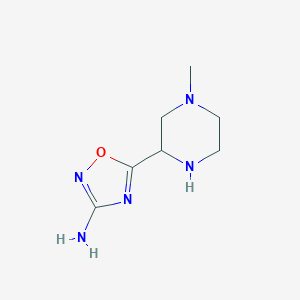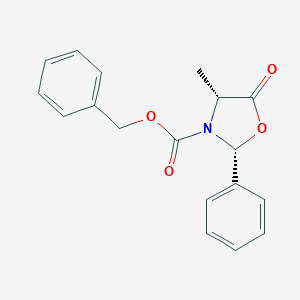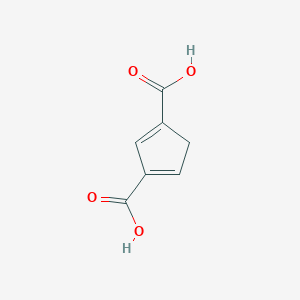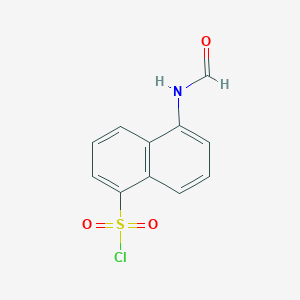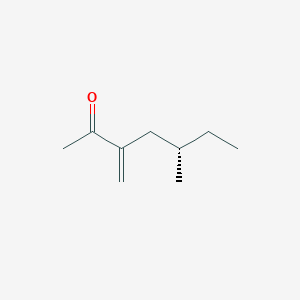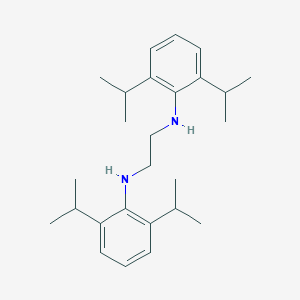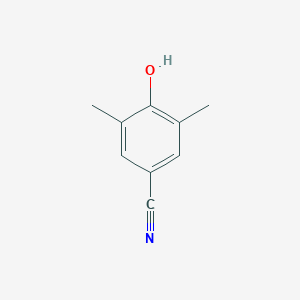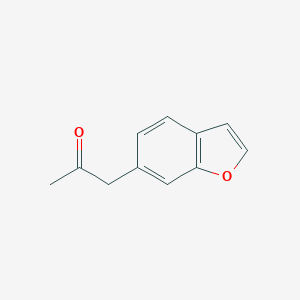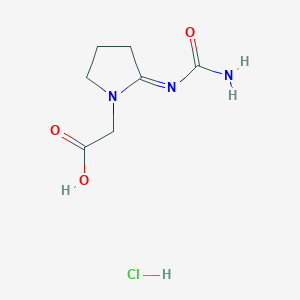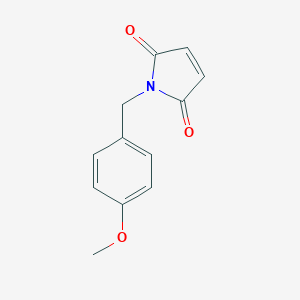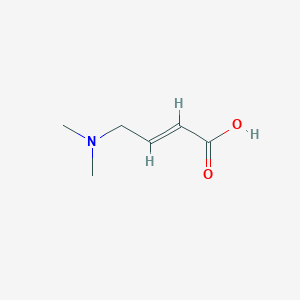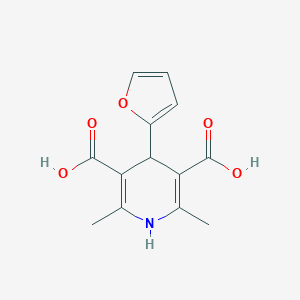
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate (DMFDC) is a chemical compound that has gained significant attention in scientific research. It is a dihydropyridine derivative that has been synthesized using various methods. The compound exhibits unique properties that make it a promising candidate for various applications in the field of science. The purpose of
作用机制
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate exerts its effects through various mechanisms. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the inflammatory response.
生化和生理效应
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
未来方向
There are several future directions for the study of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. One area of research is the development of novel synthesis methods that can improve the yield and purity of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate. Another area of research is the investigation of the pharmacokinetic properties of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and the development of novel drug delivery systems that can improve its bioavailability. Additionally, further research is needed to elucidate the mechanisms of action of 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate and its potential use in the treatment of various diseases.
合成方法
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Kabachnik-Fields reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Kabachnik-Fields reaction involves the reaction of an aldehyde, a β-ketoester, and a phosphonate in the presence of a catalyst. Each method has its advantages and disadvantages, and the choice of method depends on the desired outcome.
科学研究应用
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been extensively studied for its various scientific research applications. It has been found to have significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has also been found to have antitumor activity, making it a potential candidate for cancer therapy. Additionally, 2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
属性
CAS 编号 |
133883-03-1 |
|---|---|
产品名称 |
2,6-Dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate |
分子式 |
C13H13NO5 |
分子量 |
263.25 g/mol |
IUPAC 名称 |
4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-6-9(12(15)16)11(8-4-3-5-19-8)10(13(17)18)7(2)14-6/h3-5,11,14H,1-2H3,(H,15,16)(H,17,18) |
InChI 键 |
OIYUDOWBKIJGKF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)O)C2=CC=CO2)C(=O)O |
其他 CAS 编号 |
133883-03-1 |
同义词 |
2,6-dimethyl-4-furyl-1,4-dihydropyridine-5-dicarboxylate furyl-dihydropyridine I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



